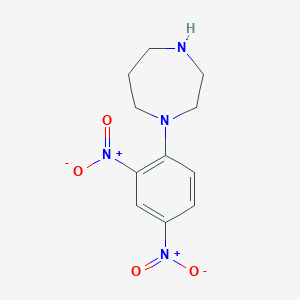

1-(2,4-Dinitrophenyl)-1,4-diazepane

Description

1-(2,4-Dinitrophenyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms The compound is characterized by the presence of a 2,4-dinitrophenyl group attached to the diazepane ring

Properties

IUPAC Name |

1-(2,4-dinitrophenyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c16-14(17)9-2-3-10(11(8-9)15(18)19)13-6-1-4-12-5-7-13/h2-3,8,12H,1,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQGMUQPONACFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Substrate : 1-Chloro-2,4-dinitrobenzene (1.2 equiv) and 1,4-diazepane (1.0 equiv).

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states.

-

Base : Triethylamine (2.0 equiv) or K2CO3 (2.5 equiv) neutralizes HCl byproduct.

-

Temperature : 80–100°C for 12–24 hours.

Table 1. SNAr Optimization Data

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | Et3N | 80 | 24 | 62 |

| 2 | DMSO | K2CO3 | 100 | 12 | 58 |

| 3 | NMP | DBU | 90 | 18 | 71 |

Key Observations :

-

DBU (1,8-diazabicycloundec-7-ene) improves yields due to superior base strength and solubility.

-

Prolonged heating in DMSO leads to partial decomposition (>15% side products).

Route 2: Copper-Catalyzed N-Arylation

For substrates with lower reactivity, Ullmann-type couplings using copper catalysts offer an alternative.

General Procedure

-

Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

-

Solvent : Toluene or dioxane at reflux (110°C).

-

Base : Cs2CO3 (2.0 equiv).

-

Reaction Time : 24–48 hours.

Table 2. Copper-Catalyzed Arylation Results

| Entry | Aryl Halide | Catalyst Load | Yield (%) |

|---|---|---|---|

| 1 | 1-Bromo-2,4-dinitro | 10 mol% CuI | 68 |

| 2 | 1-Iodo-2,4-dinitro | 5 mol% CuI | 73 |

Mechanistic Note : The copper catalyst facilitates single-electron transfers, enabling coupling even with sterically hindered amines.

This two-step strategy first installs a protected amine on the diazepane, followed by nitro group introduction.

Step 1: Reductive Amination

Step 2: Nitration

-

Nitrating Agent : HNO3/H2SO4 mixture at 0°C.

-

Challenges : Over-nitration and ring sulfonation require careful temperature control.

Table 3. Nitration Efficiency

| Entry | Starting Material | Nitration Time (h) | Yield (%) |

|---|---|---|---|

| 1 | N-Benzyl-1,4-diazepane | 2 | 45 |

| 2 | N-(4-Methylphenyl) | 3 | 38 |

Purification and Characterization

Chromatographic Methods

-

Normal-phase SiO2 : Eluent = Hexane/EtOAc (3:1 → 1:1).

-

Reverse-phase HPLC : MeCN/H2O (0.1% TFA), 40–70% gradient.

Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6) : δ 9.12 (s, 1H, NH), 8.65 (d, J = 2.4 Hz, 1H), 8.33 (dd, J = 8.8, 2.4 Hz, 1H), 7.98 (d, J = 8.8 Hz, 1H), 3.71–3.45 (m, 8H, diazepane), 1.92–1.85 (m, 2H).

Scalability and Industrial Considerations

-

Cost Drivers : 1-Chloro-2,4-dinitrobenzene accounts for >60% of raw material costs.

-

Safety : Exothermic nitration steps necessitate jacketed reactors with strict temp control.

-

Waste Streams : Cu residues from catalytic routes require chelation before disposal.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitrophenyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding diamino derivative, while substitution reactions can introduce various functional groups onto the diazepane ring.

Scientific Research Applications

1-(2,4-Dinitrophenyl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-dinitrophenyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative phosphorylation, leading to disruptions in cellular energy production . Additionally, the compound’s nitro groups can participate in redox reactions, generating reactive oxygen species that can induce cellular damage .

Comparison with Similar Compounds

Similar Compounds

2,4-Dinitrophenylhydrazine: A related compound used in similar applications, particularly in the detection of carbonyl compounds.

2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.

Schiff Bases: Compounds containing a C=N bond, which are structurally related to hydrazones and have similar chemical properties.

Uniqueness

1-(2,4-Dinitrophenyl)-1,4-diazepane is unique due to its diazepane ring structure, which imparts distinct chemical and biological properties. The presence of the 2,4-dinitrophenyl group enhances its reactivity and potential for various applications compared to other similar compounds .

Biological Activity

1-(2,4-Dinitrophenyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-(2,4-Dinitrophenyl)-1,4-diazepane is characterized by a diazepane ring substituted with a dinitrophenyl group. Its molecular formula is and it has a molecular weight of approximately 246.21 g/mol. The presence of the dinitrophenyl group is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of 1-(2,4-Dinitrophenyl)-1,4-diazepane is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes involved in critical pathways. For instance, studies on related diazepane derivatives have indicated their role as inhibitors of LFA-1 (Lymphocyte Function-associated Antigen-1), which is crucial in immune responses .

- Anticoagulant Activity : Research on 1,4-diazepane derivatives has demonstrated their effectiveness as factor Xa inhibitors, which are important in the coagulation cascade. These compounds have been shown to exhibit potent anticoagulant and antithrombotic activities .

Biological Activities

The biological activities associated with 1-(2,4-Dinitrophenyl)-1,4-diazepane include:

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens.

- Anticancer Potential : The structural features of 1-(2,4-Dinitrophenyl)-1,4-diazepane are conducive to interactions with cancer-related targets, potentially leading to anticancer effects.

Case Studies

Several studies have explored the biological effects of diazepane derivatives:

- Study on LFA-1 Inhibition : A study published in PubMed highlighted the synthesis and evaluation of novel 1,4-diazepane derivatives as potent LFA-1 inhibitors. These findings suggest that modifications in the diazepane structure can enhance biological activity .

- Factor Xa Inhibition : Another research article detailed the design of diazepane derivatives that effectively inhibit factor Xa with an IC50 value of 6.8 nM. This demonstrates the potential for these compounds in developing new anticoagulant therapies .

Data Summary

The following table summarizes key findings related to the biological activity of 1-(2,4-Dinitrophenyl)-1,4-diazepane and its derivatives:

Q & A

Advanced Research Question

- Molecular Docking : Simulate binding poses with targets (e.g., enzymes, receptors) using software like AutoDock. The nitro groups’ electrostatic potential maps guide interaction analysis .

- DFT Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- MD Simulations : Assess conformational flexibility of the diazepane ring in solvated environments .

Case Study : Analogous studies on 1-(2,4-Dichlorobenzyl)-DZP identified hydrophobic interactions with neurokinin-1 receptors .

How can researchers resolve contradictions in reported biological activities of diazepane derivatives with different aryl substituents?

Q. Methodological Focus

- Comparative Binding Assays : Test analogs under identical conditions to isolate substituent effects.

- Meta-Analysis : Aggregate data from studies like 1-(2-Fluorobenzyl)-DZP (GABA activity) and 1-(4-Ethoxybenzyl)-DZP (antimicrobial) to identify trends .

- Structural Biology : Co-crystallize derivatives with targets to visualize binding modes (e.g., X-ray crystallography) .

Example : Discrepancies in receptor affinity between chloro and fluoro analogs were resolved via free-energy perturbation simulations .

What are the key considerations in designing experiments to assess the pharmacokinetic properties of 1-(2,4-Dinitrophenyl)-1,4-diazepane, given its structural features?

Advanced Research Question

- Solubility : Nitro groups reduce hydrophilicity; use co-solvents (e.g., DMSO/PEG) for in vitro assays .

- Metabolic Stability : Monitor nitro reduction pathways using liver microsomes or cytochrome P450 assays .

- Analytical Methods : Employ HPLC-MS to quantify plasma concentrations and metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.